8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is a synthetic compound known for its diverse applications in scientific research. This compound belongs to the class of purine derivatives, which are significant in various biochemical processes. Its unique structure, combining a purine core with a piperidine moiety, makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine (theobromine) and 2-ethylpiperidine.
Alkylation: The first step involves the alkylation of 1,3-dimethylxanthine with a suitable alkyl halide to introduce the hexyl group at the 7-position.
Piperidine Introduction: The next step is the introduction of the 2-ethylpiperidin-1-ylmethyl group. This is achieved through a nucleophilic substitution reaction, where the piperidine derivative reacts with a halomethyl derivative of the alkylated xanthine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the purine ring, potentially modifying the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of purine derivatives in cell signaling and metabolism.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The purine core can bind to enzymes and receptors involved in nucleotide metabolism, while the piperidine moiety may enhance its binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar but milder effects compared to caffeine.
Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): Used as a drug to improve blood flow.
Uniqueness
8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is unique due to the presence of the 2-ethylpiperidin-1-ylmethyl group, which is not found in the other compounds listed. This structural difference can lead to distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
851942-02-4 |
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Molecular Formula |
C21H35N5O2 |
Molecular Weight |
389.544 |
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H35N5O2/c1-5-7-8-10-14-26-17(15-25-13-11-9-12-16(25)6-2)22-19-18(26)20(27)24(4)21(28)23(19)3/h16H,5-15H2,1-4H3 |
InChI Key |
RDOFFCDFDMKXHS-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3CC |
solubility |
not available |
Origin of Product |
United States |
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